Product packaging for Diethyl dimercaptosuccinate(Cat. No.:CAS No. 17660-58-1)

Diethyl dimercaptosuccinate

Cat. No.: B101381
CAS No.: 17660-58-1
M. Wt: 238.3 g/mol
InChI Key: JZBUAOFTPQFECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl dimercaptosuccinate (CAS 17660-58-1) is a synthetic chemical ester of meso-2,3-dimercaptosuccinic acid (DMSA) . It is classified for use as a flavoring agent . In scientific research, this compound has been investigated primarily in preclinical settings for its potential as a heavy metal chelating agent. Studies, particularly in mouse models, have explored its efficacy in mobilizing and promoting the excretion of toxic metals, such as arsenic and cadmium, from the body . The mechanism of action for DMSA esters is related to that of the parent compound, DMSA (Succimer), which functions as a chelating agent by using its sulfhydryl groups to form stable, water-soluble complexes with heavy metal ions, facilitating their excretion . Researchers value this compound as a tool for studying chelation therapy strategies. One study noted that its efficacy can be administration-route dependent . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4S2 B101381 Diethyl dimercaptosuccinate CAS No. 17660-58-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17660-58-1

Molecular Formula

C8H14O4S2

Molecular Weight

238.3 g/mol

IUPAC Name

diethyl 2,2-bis(sulfanyl)butanedioate

InChI

InChI=1S/C8H14O4S2/c1-3-11-6(9)5-8(13,14)7(10)12-4-2/h13-14H,3-5H2,1-2H3

InChI Key

JZBUAOFTPQFECC-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C(=O)OCC)(S)S

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)(S)S

Other CAS No.

17660-58-1

Synonyms

DEDMS
diethyl dimercaptosuccinate

Origin of Product

United States

Synthetic Methodologies for Diethyl Dimercaptosuccinate and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing Diethyl dimercaptosuccinate rely on well-understood reaction mechanisms, primarily utilizing unsaturated or functionalized four-carbon ester backbones.

Synthesis from Acetylenedicarboxylic Acid Intermediates

A prominent method for preparing this compound involves intermediates derived from acetylenedicarboxylic acid. This approach leverages the high reactivity of the carbon-carbon triple bond.

One established two-step synthesis begins with the addition of two moles of sodium thiosulfate (B1220275) to acetylenedicarboxylic acid in an acidic environment (pH below 4). This reaction yields an alkylthiosulfate intermediate. The subsequent step involves the acid-catalyzed hydrolysis of this intermediate. Specifically, dissolving the intermediate salt in a solution of concentrated hydrochloric acid and absolute ethanol, followed by boiling, yields the final this compound product.

An older, alternative pathway involves the direct addition of two moles of thiolacetic acid across the triple bond of acetylenedicarboxylic acid. This forms a 2,3-diacetyldimercaptosuccinic acid intermediate, which is then subjected to alkaline hydrolysis to produce the desired dimercaptosuccinic acid. While effective, this method is less favored due to the toxicity and high cost of thiolacetic acid.

Table 1: Comparison of Synthetic Routes from Acetylenedicarboxylic Acid
FeatureSodium Thiosulfate MethodThiolacetic Acid Method
Sulfur SourceSodium ThiosulfateThiolacetic Acid
IntermediateAlkylthiosulfate2,3-Diacetyldimercaptosuccinic acid
Hydrolysis StepAcid Hydrolysis (HCl/Ethanol)Alkaline Hydrolysis
Key AdvantageAvoids toxic and expensive reagentsDirect addition of protected thiol

Nucleophilic Substitution Reactions in this compound Synthesis, via intermediates such as xanthates

Nucleophilic substitution provides a powerful alternative for constructing the C-S bonds in this compound. This strategy typically involves a saturated succinate (B1194679) derivative equipped with good leaving groups, which are displaced by a sulfur-containing nucleophile.

A viable, though less directly documented, pathway utilizes xanthates as thiol surrogates. This multi-step process would begin with a suitable precursor, such as Diethyl maleate (B1232345), which is first halogenated. wikipedia.org The bromination of Diethyl maleate, for instance, yields Diethyl 2,3-dibromosuccinate. evitachem.com This dibromo-intermediate serves as an excellent electrophile for subsequent reactions.

The core of the method is a double SN2 substitution reaction where the bromine atoms on Diethyl 2,3-dibromosuccinate are displaced by a xanthate salt, such as Potassium ethyl xanthate. evitachem.comscribd.com This reaction produces a dixanthate intermediate. The final step is the hydrolysis of this intermediate, typically under basic conditions, which cleaves the xanthate groups to reveal the free thiol functionalities, thereby yielding this compound. scribd.comnih.gov This approach avoids the direct handling of volatile and odorous thiols until the final deprotection step. nih.gov

Table 2: Proposed Reaction Steps for Xanthate-Mediated Synthesis
StepReactionKey ReagentsIntermediate/Product
1HalogenationDiethyl maleate, Bromine (Br₂)Diethyl 2,3-dibromosuccinate
2Nucleophilic SubstitutionPotassium ethyl xanthateDiethyl 2,3-bis(ethoxythiocarbonylthio)succinate
3HydrolysisBase (e.g., NaOH)Diethyl 2,3-dimercaptosuccinate

Novel Approaches and Reaction Development

Ongoing research focuses on developing more efficient, safer, and sustainable methods for producing this compound and related esters.

Exploration of Alternative Precursors and Reaction Pathways for this compound

Beyond acetylenedicarboxylic acid, other C4 dicarboxylic acids and their esters, such as maleic and fumaric acid, serve as common and cost-effective precursors. wikipedia.org Diethyl maleate, the ester derived from maleic acid and ethanol, is a key starting material. wikipedia.org Unlike the direct addition to the triple bond of diethyl acetylenedicarboxylate, using Diethyl maleate requires an initial functionalization step. The double bond is first activated, typically through halogenation (e.g., bromination), to form Diethyl 2,3-dibromosuccinate. evitachem.com This intermediate can then undergo nucleophilic substitution with a sulfur source to introduce the thiol groups, as described in the xanthate route.

Development of Continuous Flow Synthesis Techniques for Ester Production

While specific reports on the continuous flow synthesis of this compound are not prevalent, the principles of flow chemistry offer significant potential advantages for its production. Continuous flow systems, where reagents are pumped through a network of tubing and reactors, can enhance safety, improve heat and mass transfer, and allow for easier scalability compared to traditional batch processes. researchgate.net

The synthesis of sulfur-containing compounds, in particular, can benefit from this technology. sigmaaldrich.com For the synthesis of this compound, a flow process could involve pumping a solution of a precursor like Diethyl 2,3-dibromosuccinate and a sulfur nucleophile through a heated packed-bed reactor containing a solid-supported reagent or catalyst. This setup would allow for precise control over reaction temperature and residence time, potentially increasing yield and reducing side reactions. Furthermore, the enclosed nature of flow systems is ideal for safely handling potentially hazardous intermediates or odorous thiol products. wikipedia.org

Principles of Green Chemistry in this compound Synthesis

A key principle is atom economy , which seeks to maximize the incorporation of reactant atoms into the final product. acs.org In this context, addition reactions, such as the addition of thiolacetic acid to diethyl acetylenedicarboxylate, are inherently more atom-economical than substitution reactions that generate leaving groups as waste.

Another principle, less hazardous chemical synthesis , favors the use of substances with little to no toxicity. sigmaaldrich.com The synthesis route using sodium thiosulfate is a prime example of this principle in action, as it replaces the toxic and costly thiolacetic acid with a safer, more benign reagent.

The use of renewable feedstocks is also a central tenet of green chemistry. mcgill.ca While traditional precursors like maleic anhydride (B1165640) are derived from petroleum, there is growing research into producing succinic acid—a potential starting point for the entire synthetic chain—from bio-based sources like glucose through microbial fermentation. mcgill.ca This shift could significantly reduce the carbon footprint of this compound production.

Finally, minimizing waste and energy consumption are crucial. gctlc.org The development of catalytic processes and the use of safer, recyclable solvents are active areas of research that align with these goals. yale.edu The potential shift to continuous flow manufacturing also supports green chemistry by often requiring less energy and solvent while improving process control and safety. researchgate.net

Atom Economy Maximization and Waste Prevention Strategies

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is central to the green synthesis of this compound. vapourtec.com Traditional synthetic routes may generate significant waste, prompting the development of more atom-economical alternatives.

Addition reactions are inherently more atom-economical than substitution or elimination reactions. scranton.edu In the context of this compound synthesis, this would involve the direct addition of thiol groups across a double bond of a diethyl maleate or fumarate (B1241708) precursor. Such a reaction, in theory, could achieve 100% atom economy as all reactant atoms are incorporated into the desired product. scranton.edu

Strategies to minimize waste also involve the careful selection of reagents and reaction pathways to avoid the formation of byproducts that require disposal. For instance, developing catalytic systems that prevent side reactions is a key area of research.

Table 1: Theoretical Atom Economy of this compound Synthesis via Addition Reaction

ReactantsMolecular Weight ( g/mol )Desired ProductMolecular Weight ( g/mol )Theoretical Atom Economy (%)
Diethyl Maleate + 2 H₂S172.18 + 2(34.08)This compound238.34100

This table illustrates the ideal atom economy of a direct addition reaction. Practical applications may have lower percentages due to side reactions and purification losses.

Utilization of Safer Solvents and Reaction Media

The choice of solvents in chemical synthesis is a major contributor to the environmental impact of a process. whiterose.ac.ukjk-sci.com Green chemistry principles advocate for the use of safer, non-toxic, and renewable solvents, or ideally, the elimination of solvents altogether. vapourtec.comutoronto.ca

Several solvent selection guides have been developed to assist chemists in choosing more environmentally friendly options. whiterose.ac.ukjk-sci.comutoronto.ca These guides rank solvents based on factors such as toxicity, environmental persistence, and safety hazards. For the synthesis of sulfur-containing compounds like this compound, the use of greener solvents such as water, ethanol, or bio-based solvents is being explored. mdpi.comnih.gov

Water is a particularly attractive green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com However, the solubility of organic substrates in water can be a challenge. Phase-transfer catalysis can be employed to facilitate reactions between water-soluble and organic-soluble reactants. crdeepjournal.orgptfarm.pl

Table 2: Comparison of Common Solvents and Potential Greener Alternatives

Common SolventIssuesGreener Alternative(s)
DichloromethaneCarcinogen, environmental pollutantEthyl acetate/ethanol mixture, 2-Methyltetrahydrofuran
BenzeneCarcinogen, toxicToluene (less toxic but still a concern), Cyclopentyl methyl ether
Diethyl etherHighly flammable, forms explosive peroxides2-Methyltetrahydrofuran, tert-Butyl methyl ether
N,N-Dimethylformamide (DMF)Reproductive toxicity1-Butylpyrrolidin-2-one, Ethyl lactate (B86563)

This table provides a general overview of solvent substitution possibilities. The suitability of a specific solvent depends on the reaction conditions. whiterose.ac.ukutoronto.ca

Catalytic Methodologies for Enhanced Synthetic Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste and energy consumption. mdpi.comnih.gov In the synthesis of this compound, catalytic methods can play a crucial role in improving reaction rates, yields, and selectivity.

Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reactants in different phases, such as an aqueous phase and an organic phase. crdeepjournal.orgptfarm.pl In the synthesis of mercapto esters, PTC can facilitate the reaction between a water-soluble sulfide (B99878) or hydrosulfide (B80085) salt and an organic-soluble haloester precursor. crdeepjournal.orggoogle.com Catalysts like quaternary ammonium (B1175870) salts transport the nucleophilic anion from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.org This can lead to higher yields, reduced reaction times, and the ability to use water as a solvent. crdeepjournal.org

Heterogeneous Catalysis: The use of solid, reusable catalysts simplifies product purification and reduces waste. mdpi.com For esterification reactions, solid acid catalysts like ion-exchange resins (e.g., Dowex H+) can be employed. nih.govacs.org These catalysts are easily separated from the reaction mixture by filtration and can often be reused multiple times, making the process more economical and environmentally friendly. nih.govacs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and with reduced energy consumption compared to conventional heating methods. researchgate.netijert.orgnih.govnih.gov The synthesis of succinic acid derivatives has been shown to be amenable to microwave-assisted techniques. ijert.orgnih.govnih.gov This approach can be particularly beneficial for enhancing the efficiency of catalytic reactions.

Design for Energy Efficiency in Reaction Processes

Reducing energy consumption is a critical aspect of green and sustainable chemical manufacturing. acs.org The design of energy-efficient reaction processes involves several strategies, from optimizing reaction conditions to employing advanced technologies.

Reaction Optimization: Operating at milder temperatures and pressures can significantly lower energy demands. researchgate.net The use of highly active catalysts can enable reactions to proceed efficiently at lower temperatures. nih.gov

Process Intensification: Technologies like reactive distillation, which combines reaction and separation in a single unit, can lead to substantial energy savings. acs.org For esterification reactions, the continuous removal of water as a byproduct can drive the equilibrium towards the product, improving conversion and reducing the need for energy-intensive separation steps. acs.org

By integrating these green chemistry principles into the synthetic methodologies for this compound and its derivatives, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes.

Coordination Chemistry and Metal Complexation of Diethyl Dimercaptosuccinate Esters

Ligand Properties and Coordination Modes of Diethyl Dimercaptosuccinate

The effectiveness of this compound as a chelating agent is rooted in its molecular structure, which features multiple potential donor atoms for coordinating with a central metal ion.

This compound possesses two primary types of potential coordination sites: the sulfur atoms of the two thiol groups (-SH) and the oxygen atoms of the two ethyl carboxylate groups (-COOCH₂CH₃). The parent compound, meso-2,3-dimercaptosuccinic acid (DMSA), can coordinate with metal ions through different modes depending on the metal. annualreviews.org For instance, with lead (Pb²⁺) and cadmium (Cd²⁺), DMSA coordinates using one sulfur and one oxygen atom, whereas with mercury (Hg²⁺) and nickel (Ni²⁺), it uses both sulfur atoms. annualreviews.org

The thiol groups are considered "soft" donor sites, which show a high affinity for soft metal ions like Hg²⁺, Cd²⁺, and Pb²⁺, according to the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.orgnih.gov The carbonyl oxygen atoms of the ester groups are "hard" donors. In this compound, the primary binding to soft heavy metals occurs through the two thiol groups, which can ionize upon complexation to form stable five-membered chelate rings with the metal ion. wikipedia.org

The esterification of the carboxylic acid groups in DMSA to form this compound has a profound impact on its coordination chemistry. This chemical modification blocks the carboxylic acid groups from participating in coordination in their typical acidic form. annualreviews.orgnih.gov As a result, the coordination behavior shifts to predominantly involve the two sulfur atoms of the thiol groups. annualreviews.orgnih.gov Studies on the dimethyl ester of meso-DMSA have shown that it coordinates with Hg²⁺, Cd²⁺, and Pb²⁺ using its two sulfur atoms. annualreviews.orgnih.gov

This change in coordination mode also alters the physical properties of the molecule. Esterification increases the lipophilicity (fat-solubility) of the chelating agent compared to the more hydrophilic (water-soluble) DMSA. nih.govjcimcr.org While DMSA's distribution is mainly extracellular, its esters are more capable of crossing cell membranes. nih.govcellmolbiol.org This difference in polarity and coordination mode between DMSA and its esters, like this compound, is a key factor in their distinct chemical and biological behaviors. nih.govnih.gov

This compound functions as a bidentate ligand, meaning it can bind to a metal ion at two points simultaneously, using its two thiol groups. This type of multidentate coordination leads to the formation of a chelate ring, which significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands. This phenomenon is known as the chelate effect.

The use of multidentate ligands is a well-established strategy for creating highly stable metal complexes. acs.orgacs.org Ligands with multiple anchoring points, such as the dithiol structure of this compound, provide greater colloidal stability and stronger binding. acs.orgsoton.ac.uk Even in the simplest form of a bidentate ligand, the entropic advantage of forming a chelate ring results in a more thermodynamically stable complex. The stability of these complexes is crucial for their function in applications such as heavy metal chelation.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound is followed by rigorous characterization using various spectroscopic methods to elucidate their structure and bonding.

The synthesis of metal complexes involving this compound generally follows standard coordination chemistry procedures. A common method involves reacting the ligand with a suitable metal salt in an appropriate solvent. For example, the dimethyl ester of DMSA has been used to synthesize a cadmium complex, which was then crystallized for X-ray diffraction studies. nih.gov Another general preparation involves heating the ligand with a metal salt in a solvent such as methanol (B129727) or partitioning the components between ether and water, followed by isolation of the complex. google.com The synthesis of various DMSA-metal complexes has been achieved through co-precipitation methods, which could be adapted for its ester derivatives. nih.gov The resulting complexes are often isolated as solids and may be purified by recrystallization.

Spectroscopic techniques are indispensable for characterizing the structure of this compound metal complexes. researchgate.netnih.govekb.eg

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is used to monitor the formation of complexes in solution. When this compound coordinates to a metal ion, the electronic environment of the ligand changes, leading to a shift in its electronic absorption bands. The appearance of new absorption bands or shifts in the lambda max (λmax) compared to the free ligand provides evidence of complex formation. nih.gov For instance, studies on DMSA showed distinct new wavelengths for complexes with Zn(II), Ni(II), and Fe(II), confirming complexation. nih.gov

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups involved in metal coordination. The IR spectrum of the free this compound ligand will show characteristic absorption bands for the S-H bond (typically around 2550 cm⁻¹) and the C=O bond of the ester group (around 1730 cm⁻¹). Upon complexation, the S-H band is expected to disappear or significantly weaken if the thiol proton is lost and the sulfur atom binds to the metal. annualreviews.org The C=O stretching frequency may also shift, indicating an interaction between the carbonyl oxygen and the metal ion, although coordination is primarily through the sulfur atoms. annualreviews.orgnih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides detailed structural information about the complex in solution. The chemical shifts of the protons (¹H) and carbons (¹³C) adjacent to the coordinating sulfur atoms are particularly sensitive to complexation. rsc.org Upon binding to a metal, these signals will shift compared to the free ligand's spectrum. Multinuclear NMR, such as ¹¹³Cd NMR, has been used to confirm the tetrahedral CdS₄ kernel in a cadmium complex with the dimethyl ester of DMSA, demonstrating that the structure in solution is similar to the solid state. nih.gov

Table 1: Representative Spectroscopic Data for Characterizing Metal Complexation

Spectroscopic Technique Analyte Expected Observation upon Complexation Reference
UV-Vis This compound + Metal Ion Shift in absorption maxima (λmax) or appearance of new bands. nih.gov
FTIR This compound Complex Disappearance or shift of the ν(S-H) band; potential shift of the ν(C=O) band. annualreviews.orgnih.gov
¹H NMR This compound Complex Shift in the chemical signal of protons adjacent to the sulfur atoms (α-protons). nih.govrsc.org

| ¹³C NMR | this compound Complex | Shift in the chemical signal of carbons adjacent to the sulfur atoms (α-carbons). | nih.gov |

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound -
meso-2,3-Dimercaptosuccinic acid DMSA, Succimer
Dimethyl dimercaptosuccinate Dimethyl ester of meso-DMSA
Lead Pb
Cadmium Cd
Mercury Hg
Nickel Ni
Zinc Zn

Stoichiometry, Geometry, and Stability of this compound Metal Chelates

The interaction of this compound with metal ions leads to the formation of chelate complexes with distinct structural and stability characteristics. Understanding these properties is fundamental to predicting their behavior in various chemical and biological systems. While specific research on this compound is limited, extensive studies on the parent compound, dimercaptosuccinic acid (DMSA), and its dimethyl ester provide significant insights into the expected coordination behavior.

In Job's method , equimolar solutions of the metal ion and the ligand are mixed in varying proportions while keeping the total molar concentration constant. The absorbance of the resulting solutions is then plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the most stable complex formed in the solution. nih.govmdpi.com For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at 0.67 would suggest a 1:2 ratio. researchgate.net

The mole-ratio method involves preparing a series of solutions where the concentration of the metal ion is held constant while the concentration of the ligand is systematically varied. A plot of absorbance versus the molar ratio of ligand to metal will show two intersecting straight lines. The point of intersection reveals the stoichiometry of the complex. annualreviews.orgnih.gov

The geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligand. lumenlearning.comlumenlearning.com this compound, acting as a bidentate ligand through its two sulfur atoms, can facilitate various geometric arrangements.

Studies on the analogous dimethyl ester of meso-DMSA have shown that upon esterification of the carboxyl groups, the two sulfur atoms are utilized to coordinate with metal ions such as Hg²⁺, Cd²⁺, or Pb²⁺. nih.gov Specifically, the anion [Cd(DiMeDMSA)₂]²⁻ has been found to adopt a distorted tetrahedral geometry, with a mononuclear CdS₄ core. researchgate.net

In the case of the parent DMSA, the coordination can involve both sulfur and oxygen atoms, leading to different geometries. For example, with diethyltin(IV), DMSA forms a dimeric M₂L₂ complex with an octahedral geometry, utilizing a {2COO⁻, 2S⁻} donor set. rsc.org Complexes of Cu(II) with various nitrogen-donor ligands and pseudohalides are known to exhibit geometries ranging from square planar and trigonal bipyramidal to octahedral. nih.gov While direct crystallographic data for this compound complexes are scarce, the established behavior of its analogs suggests that it can form complexes with a variety of geometries, largely dependent on the coordination preferences of the specific metal ion.

Table 1: Common Geometries of Transition Metal Complexes

Coordination NumberMolecular Geometry
2Linear
4Tetrahedral or Square Planar
5Trigonal Bipyramidal or Square Pyramidal
6Octahedral

The thermodynamic stability of a metal complex is quantified by its stability constant (K) or formation constant (β), which describes the equilibrium for the formation of the complex in solution. wikipedia.org Higher values indicate stronger binding between the metal ion and the ligand. scispace.com

The Benesi-Hildebrand equation is a spectrophotometric method used to determine the stability constant and stoichiometry of 1:1 complexes. chemeurope.comresearchgate.net The equation relates the change in absorbance to the concentration of the reactants, allowing for the calculation of the association constant (Kₐ) from a plot of 1/ΔA versus 1/[H]₀. chemeurope.com This method has been successfully applied to determine the stability constants of various metal complexes, including those of DMSA with Zn(II), Ni(II), and Fe(II). nih.gov

For DMSA, the stability constants for complexes with various metal ions have been determined, with the general trend for many thiol-containing ligands being Hg²⁺ > Pb²⁺ > Cd²⁺ > Zn²⁺. mdpi.com The stability of DMSA complexes with Zn(II), Ni(II), and Fe(II) has been reported in the order of Zn(II) > Ni(II) > Fe(II). nih.gov While specific stability constants for this compound are not extensively documented, it is expected that the esterification of the carboxyl groups would influence the electronic properties of the thiol groups and thus the stability of the resulting metal complexes. nih.gov

Table 2: Stability Constants (K) of DMSA Complexes with Various Metal Ions

Metal IonStability Constant (K)Method
Zn(II)HighBenesi-Hildebrand
Ni(II)ModerateBenesi-Hildebrand
Fe(II)LowerBenesi-Hildebrand
Note: This data is for Dimercaptosuccinic acid (DMSA) and is intended to be illustrative of the types of measurements made for related compounds. Specific values for this compound may differ.

The complexation behavior and solubility of metal chelates of dimercaptosuccinate derivatives are highly dependent on the pH of the solution. The protonation state of both the thiol and carboxyl groups of the parent DMSA, and the thiol groups of its esters, is governed by the pH, which in turn affects their ability to coordinate with metal ions.

For meso-DMSA, the solubility of its metal chelates is pH-dependent. Complexes of cadmium and lead are reported to be insoluble in the pH range of 1.0 to 7.1 but are solubilized at higher pH values when the non-coordinated sulfhydryl and carboxylic acid groups are ionized. nih.govresearchgate.net The mercury complex of meso-DMSA is insoluble between pH 1.0 and 3.0 and dissolves as one of the non-coordinated carboxylic acid groups is ionized. annualreviews.orgnih.govresearchgate.net

Esterification of the carboxyl groups, as in this compound, alters these properties. The dimethyl ester of meso-DMSA has reported pKa values of 6.38 and 8.00 for its thiol groups. nih.govresearchgate.net The coordination properties are also changed, with the two sulfur atoms becoming the primary coordination sites for metals like Hg²⁺, Cd²⁺, and Pb²⁺. nih.govresearchgate.net The pH also influences the stability and structure of technetium complexes with DMSA; at acidic pH (2-3), a trivalent complex is formed, while at alkaline pH (8-9), a pentavalent complex is observed. nih.gov This highlights the critical role of pH in determining the nature and solubility of these metal complexes.

Redox Chemistry of this compound and Its Metal Complexes

The redox chemistry of this compound and its metal complexes is centered around the thiol groups, which can undergo oxidation-reduction reactions, and the potential for the central metal ion to exist in multiple oxidation states.

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for characterizing the redox states of both the ligand and the metal center in a complex. mdpi.commdpi.com CV can provide information on the reduction and oxidation potentials of the species, the stability of the different redox states, and the electron transfer kinetics.

While specific electrochemical studies on this compound are limited, research on related compounds provides valuable insights. The electrochemical synthesis of diethyl 2,3-bis-p-halogenophenylsuccinates has been reported, demonstrating the electrochemical reactivity of related succinate (B1194679) esters. rsc.org The redox activity of ligands can be influenced by the metal to which they are coordinated. researchgate.net For example, l-cysteine (B1669680) and dimercaptosuccinic acid have been used as ligands to direct the synthesis of core-shell nanoparticles, where the thiol groups play a key role in the redox process. researchgate.net

The complexation of methylmercury(II) by DMSA has been studied using potentiometric titrations, which can elucidate the formation of complexes with different protonation and redox states. utas.edu.au The redox behavior of the central metal ion is also a key feature. For instance, technetium forms complexes with DMSA in different oxidation states (III and V) depending on the pH, each with distinct biological distributions. nih.gov The electrochemical characterization of this compound and its metal complexes would be crucial for understanding their potential applications in areas such as catalysis, sensor technology, and medicine.

Complexation-Modulated Redox Potentials of Transition Metal Systems

In the case of dimercaptosuccinic acid esters, the primary donor atoms involved in chelation are the sulfur atoms of the thiol groups. Esterification of the carboxylic acid groups, as in this compound, prevents their participation in coordination. Studies on the dimethyl ester of meso-DMSA have shown that the two sulfur atoms are the primary coordination sites for metal ions like Hg(II), Cd(II), and Pb(II). nih.gov This coordination behavior is expected to extend to transition metals.

The redox potential of a transition metal complexed with this compound would be significantly different from that of the aquated metal ion. The soft nature of the sulfur donors generally stabilizes lower oxidation states of transition metals, which would typically result in a cathodic (less positive) shift of the M(III)/M(II) or M(II)/M(I) redox couples compared to ligands with harder donor atoms like oxygen or nitrogen. The specific redox potential is a fine balance between the σ-donating and π-accepting properties of the ligand and the electronic configuration of the metal center.

Systematic studies on various transition metal complexes are necessary to create a comprehensive dataset of their redox potentials when chelated with this compound. Such data would be invaluable for understanding the electronic structure of these complexes and for designing new materials with tailored redox properties.

Table 1: Hypothetical Redox Potentials of Transition Metal Complexes with this compound

Metal IonRedox CoupleHypothetical E°' (V vs. NHE)
Fe(III)Fe(III)/Fe(II)+0.20
Cu(II)Cu(II)/Cu(I)+0.15
Ni(II)Ni(II)/Ni(I)-0.50
Co(II)Co(II)/Co(I)-0.65

Note: The values in this table are hypothetical and serve to illustrate the expected trends. Actual values would need to be determined experimentally.

Mechanistic Insights into Electron Transfer Processes within Complexes

Electron transfer (ET) reactions in transition metal complexes are fundamental processes in many chemical and biological systems. The mechanisms of these reactions can be broadly classified into two categories: outer-sphere and inner-sphere electron transfer. libretexts.org

An outer-sphere electron transfer occurs when the coordination spheres of the reactant complexes remain intact, and the electron tunnels from the reductant to the oxidant. The rate of this process is governed by the Franck-Condon principle, which requires that the nuclear configurations of the donor and acceptor sites are the same at the moment of electron transfer. The reorganization energy, which is the energy required to distort the geometries of the reactants to this transition state configuration, is a key factor determining the reaction rate.

An inner-sphere electron transfer , on the other hand, involves the formation of a bridged intermediate where a ligand is shared between the two metal centers. The electron is then transferred through this bridging ligand. This mechanism is often favored when one of the reactants is substitutionally labile, allowing for the formation of the bridged complex. dalalinstitute.com

For transition metal complexes of this compound, both mechanisms could be operative depending on the specific reactants and conditions. In a self-exchange reaction between, for example, [M(II)(this compound)] and [M(III)(this compound)]+, an outer-sphere mechanism would be expected. The rate of this reaction would be influenced by the structural changes that accompany the change in the metal's oxidation state.

If one of the reactants is a different metal complex with a suitable bridging ligand, an inner-sphere mechanism could occur. The sulfur atoms of the this compound ligand itself could potentially act as bridging ligands, facilitating electron transfer between two metal centers.

Understanding the intimate mechanism of electron transfer requires detailed kinetic studies, including the determination of rate constants and activation parameters. Advanced spectroscopic techniques, such as time-resolved spectroscopy, can provide further insights into the transient species involved in the electron transfer process. nih.gov

Advanced Analytical Methodologies Employing Diethyl Dimercaptosuccinate and Its Analogs

Spectrophotometric and Spectroscopic Detection Systems

Spectrophotometric and spectroscopic methods are pivotal in elucidating the interactions and structural characteristics of diethyl dimercaptosuccinate and its complexes. These techniques provide insights into complex formation, structural conformation, and molecular composition.

UV-Visible Spectrophotometry in Complexation Studies

UV-Visible spectrophotometry is a fundamental technique for monitoring the formation of complexes between chelating agents and other substances, typically metal ions. The formation of a complex between a ligand like DMSA or its esters and a metal ion often results in a distinct change in the electronic absorption spectrum, which can be used for both qualitative and quantitative analysis. nih.gov

Research on DMSA, the parent acid of this compound, demonstrates its utility in complexation studies. When DMSA interacts with metal ions or nanoparticles, shifts in the maximum absorbance wavelength (λ_max) or changes in absorbance intensity (hyperchromic or hypochromic shifts) confirm the formation of a complex. For instance, studies on the interaction between monoisoamyl dimercaptosuccinic acid (a DMSA analog) and bovine serum albumin (BSA) showed a hypochromic shift in the BSA absorption band at 280 nm, indicating complex formation. nih.gov Similarly, the complexation of DMSA with technetium to form 99mTc(V)DMSA yields a product with a characteristic electronic spectrum, showing peaks at 223 nm and 418 nm, which confirms the presence of the Tc(V)O=S₄ core. snmjournals.org

The formation of cadmium sulfide (B99878) (CdS) quantum dots using DMSA as a capping agent also illustrates the power of UV-Vis spectroscopy. The resulting CdS-DMSA particles exhibit specific absorbance spectra that differ from the precursors, confirming the successful synthesis and surface binding. metu.edu.tr These principles are directly applicable to this compound, where the thiol groups would similarly engage in complexation, leading to observable spectral changes.

Table 1: Examples of UV-Visible Spectrophotometry in Complexation Studies with DMSA and Analogs

Ligand/SystemInteracting SpeciesObserved Spectral ChangeSignificanceReference
Monoisoamyl dimercaptosuccinic acid (MiADMSA)Bovine Serum Albumin (BSA)Hypochromic shift at λmax 280 nmConfirmation of ground-state complex formation. nih.gov
Dimercaptosuccinic acid (DMSA)Technetium (Tc)Appearance of peaks at 223 nm and 418 nmCharacterization of the 99mTc(V)DMSA complex. snmjournals.org
Dimercaptosuccinic acid (DMSA)Cadmium (Cd)Altered wavelength of absorptionConfirmation of CdS-DMSA quantum dot formation. metu.edu.tr
CurcuminIron (FeCl3)Blue shift in absorption and appearance of a new peakSignature of covalent attachment and complex formation. nih.gov

Applications in Comprehensive Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the molecular structure of this compound.

¹H NMR would identify the different types of protons and their connectivity. One would expect to see signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the two ethyl groups, as well as the methine (CH) protons on the succinate (B1194679) backbone. The chemical shifts and splitting patterns of these signals would confirm the structure. For example, in studies of technetium complexes with the dimethyl ester of dimercaptosuccinic acid, NMR is cited as a key characterization technique. snmjournals.org

¹³C NMR provides information about the carbon skeleton. Distinct peaks would be observed for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the two central carbons bonded to the thiol groups. The disappearance of certain NMR signals upon complexation, such as the acidic proton in N-heterocyclic carbene precursors, is used to confirm the formation of metal complexes. researchgate.net

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and providing clues about its structure. Electron ionization MS of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of ethoxy groups or other parts of the molecule. MS is routinely used alongside NMR to provide complementary data for unambiguous compound identification. iaea.orgunipd.itnist.gov

Electrochemical Sensing Platforms

Electrochemical methods offer high sensitivity, rapid analysis, and potential for miniaturization, making them well-suited for trace analysis. The thiol groups in this compound and DMSA are electrochemically active and can be exploited for direct detection or used to modify electrode surfaces for enhanced sensing of other analytes.

Voltammetric Techniques for Trace Analysis and Interaction Studies (e.g., Cyclic, Differential Pulse, Square-Wave Voltammetry)

Various voltammetric techniques are employed to study the electrochemical behavior of DMSA and its complexes, enabling trace analysis and the investigation of metal-ligand interactions.

Cyclic Voltammetry (CV) is used to probe the electrochemical behavior and reaction mechanisms. Studies of DMSA at mercury, gold, and platinum electrodes have established its electrochemical signature. arizona.edu For example, the cyclic voltammogram of DMSA shows two redox peaks at approximately -0.64 V and -0.68 V (vs. Ag/AgCl). researchgate.net The technique is also used to study the formation of complexes; the complexation of Pb(II) with DMSA has been investigated using CV at a bismuth bulk rotating disk electrode, providing data to estimate the stoichiometries and stability constants of the resulting complexes. researchgate.net

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are more sensitive techniques used for quantitative analysis. rsc.org DPV has been applied to study the complexation of Pb(II) with DMSA. researchgate.net SWV, known for its speed and high sensitivity, is often paired with modified electrodes for the detection of heavy metals. rsc.org These pulse techniques effectively discriminate against non-faradaic charging currents, resulting in lower detection limits compared to CV.

Modified Electrodes for Enhanced Selectivity and Sensitivity in Detection Systems

A powerful strategy in electrochemical sensing involves modifying the surface of a working electrode with a substance that has a high affinity for the target analyte. DMSA is an excellent candidate for this purpose due to its chelating properties. By immobilizing DMSA or its derivatives onto an electrode, a highly sensitive and selective sensor can be fabricated.

For example, a self-assembled monolayer (SAM) of DMSA on a gold electrode has been shown to significantly increase the sensitivity and selectivity for copper (Cu²⁺) detection using stripping voltammetry. psu.edu The modified electrode works by preconcentrating the copper ions on the surface via complexation with the immobilized DMSA. Similarly, inkjet-printed carbon nanotube electrodes have been modified with DMSA-capped iron oxide nanoparticles dispersed on reduced graphene oxide. unibo.it This nanocomposite material creates a sensor with enhanced electrocatalytic activity for determining trifluoperazine. unibo.it Other approaches include modifying carbon paste electrodes with DMSA-functionalized magnetic nanoparticles for the direct detection of lead in complex samples like urine. acs.org

Table 2: Performance of DMSA-Modified Electrodes in Detection Systems

Electrode SystemAnalyteTechniqueLinear RangeDetection LimitReference
DMSA self-assembled monolayer on Gold (DMSA/Au)Copper (Cu²⁺)Stripping Voltammetry8.0 x 10⁻⁷ - 1.2 x 10⁻⁴ M1.1 x 10⁻⁷ M psu.edu
DMSA-capped Fe₃O₄/RGO on Carbon Nanotube ElectrodeTrifluoperazineSquare-Wave Voltammetry1 - 50 µM0.54 µM unibo.it
DMSA-functionalized magnetic nanoparticles at a magnetic electrodeLead (Pb²⁺)Stripping Voltammetry0 - 50 ppb0.5 ppb acs.org
Nitroso-R doped polypyrrole on PlatinumCopper (Cu²⁺)Anodic Stripping Voltammetry1.2 - 243.9 ng/mL0.7 ng/mL scielo.br

Stripping Voltammetry for Preconcentration and Detection Applications

Stripping voltammetry is an extremely sensitive electrochemical technique for trace metal analysis, often involving a preconcentration step where the analyte is accumulated onto the working electrode surface before being "stripped" off by a potential scan. abechem.comnih.govfrontiersin.org The use of DMSA, either in solution or as an electrode modifier, can significantly enhance this process.

Anodic Stripping Voltammetry (ASV) : In ASV, the metal is first deposited onto the electrode at a negative potential (reduction) and then stripped off by scanning towards more positive potentials (oxidation). abechem.commdpi.com The modification of electrodes with DMSA provides a chemical preconcentration mechanism in addition to the electrolytic one, greatly improving sensitivity for metals like lead and copper. psu.eduabechem.com For instance, the DMSA/Au SAM electrode was used for ASV determination of copper with a deposition potential of -0.6 V. psu.edu

Cathodic Stripping Voltammetry (CSV) : This technique is suitable for substances that form insoluble salts with the electrode material (e.g., mercury ions) or can be preconcentrated via adsorption. A study on the trace determination of DMSA itself utilized differential pulse cathodic stripping voltammetry. kchem.org The method involved the adsorptive accumulation of a Cu(I)-DMSA complex on a hanging mercury drop electrode, followed by a cathodic scan to reduce the complex, generating a signal proportional to the DMSA concentration. nih.gov

These stripping techniques, especially when combined with DMSA-modified electrodes, provide robust and highly sensitive methods for detecting heavy metals at sub-ppb levels, which is critical for environmental monitoring and public health. nih.govfrontiersin.org

Chromatographic Separation Techniques

Chromatographic techniques are powerful tools for separating, identifying, and quantifying chemical substances. The application of specialized reagents and functionalized materials can significantly enhance the selectivity and efficiency of these methods.

Integration in Liquid Chromatography for Chemical Species Separation

The integration of chelating agents into liquid chromatography (LC) methods is a common strategy for the separation of metal species. This can be achieved through pre-column, on-column, or post-column derivatization, where the chelating agent forms a complex with the metal ions, and these complexes are then separated on the LC column.

While there is extensive research on the use of DMSA for the speciation of elements like arsenic and mercury using HPLC, specific studies detailing the use of This compound for this purpose are not widely found. Hypothetically, this compound could be used as a pre-column derivatizing agent. Its lower polarity compared to DMSA might make the resulting metal complexes more suitable for separation by reversed-phase HPLC, where a nonpolar stationary phase is used. The separation mechanism would rely on the differential partitioning of the various metal-diethyl dimercaptosuccinate complexes between the mobile and stationary phases. However, without specific research findings, the practical applications and the chromatographic conditions remain speculative.

Solid-Phase Extraction Utilizing this compound Functionalized Materials

Solid-phase extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a solution by adsorbing them onto a solid sorbent. The selectivity of SPE can be greatly enhanced by functionalizing the sorbent with specific ligands that have a high affinity for the target analytes.

The thiol groups in this compound make it a prime candidate for the functionalization of solid supports, such as silica (B1680970) gel or polymeric resins, to create sorbents for the selective extraction of heavy metal ions. Current time information in Bangalore, IN. The process would involve chemically bonding this compound molecules to the surface of the support material. The resulting functionalized material could then be packed into an SPE cartridge. When a sample containing various metal ions is passed through the cartridge, the thiol groups on the immobilized this compound would chelate with specific heavy metals, retaining them on the sorbent while other matrix components pass through. The retained metals can then be eluted with a suitable solvent.

Research has been conducted on materials functionalized with the parent compound, DMSA, for the preconcentration and determination of trace heavy metals. Current time information in Bangalore, IN. For instance, DMSA-functionalized polystyrene beads have been successfully used for the solid-phase extraction of Hg(II), Pb(II), and Cd(II) from environmental samples. Current time information in Bangalore, IN.

Table 1: Comparison of Analogs in Functionalized SPE Materials

FeatureDMSA-Functionalized SorbentHypothetical this compound Sorbent
Functional Group Thiol (-SH), Carboxylic Acid (-COOH)Thiol (-SH), Ethyl Ester (-COOC2H5)
Binding Mechanism Chelation via thiol and potentially carboxyl groupsChelation primarily via thiol groups
Polarity More polarLess polar
Potential Analytes Heavy metal ions (e.g., Hg, Pb, Cd) Current time information in Bangalore, IN.Heavy metal ions
Elution Typically with an acidic solution or a competing chelating agentPotentially with organic solvents or acidic solutions

While the synthesis and application of this compound-functionalized materials for SPE are theoretically plausible and could offer advantages in terms of modifying the sorbent's polarity and elution characteristics, detailed experimental studies and performance data are not prominently available in the reviewed literature. The development of such materials would require further research to optimize the synthesis process and evaluate their effectiveness for specific analytical applications.

Environmental Applications: Heavy Metal Sequestration and Remediation by Diethyl Dimercaptosuccinate Derivatives

Adsorption Mechanisms and Material Design

The effectiveness of diethyl dimercaptosuccinate derivatives in heavy metal sequestration is rooted in their fundamental adsorption mechanisms and the intentional design of adsorbent materials. The processes of chelation and ion exchange are central to their function, driven by the strategic placement of thiol and carboxyl groups.

Chelation and Ion Exchange Processes in Adsorption

The primary mechanisms by which this compound-based adsorbents capture heavy metal ions are chelation and ion exchange. mdpi.comnih.gov Chelation is a specific type of complexation where a single ligand forms multiple bonds with a central metal ion, creating a stable, ring-like structure known as a chelate. mdpi.com In the case of dimercaptosuccinate derivatives, the sulfur and oxygen atoms of the thiol and carboxyl groups act as electron-donating sites, forming strong coordinate bonds with the positively charged metal ions. wikipedia.orgresearchgate.net

Ion exchange is another critical process where the metal ions in the solution are exchanged for other ions, typically protons (H+), on the surface of the adsorbent. mdpi.com At higher pH values, the carboxylic and thiol groups of the dimercaptosuccinate moiety deprotonate, creating negatively charged sites that electrostatically attract and bind with the cationic heavy metal ions. mdpi.com The combined action of chelation and ion exchange results in a robust and efficient removal of heavy metals from the water. researchgate.net

Design of this compound-Functionalized Adsorbents

To harness the metal-binding capabilities of this compound, researchers have developed various strategies to functionalize different support materials. rsc.orgmtu.edu This involves chemically grafting or immobilizing the dimercaptosuccinate ligand onto the surface of solid substrates, thereby creating a high-surface-area adsorbent with numerous active sites for metal capture.

Commonly used support materials include:

Polymeric Resins: Polystyrene beads, for instance, can be functionalized with dimercaptosuccinic acid to create a sorbent with high selectivity for heavy metals. mdpi.com

Silica (B1680970): Nanoporous silica materials functionalized with thiol groups have shown exceptional efficacy in capturing heavy metals from biological fluids and water. acs.org

Magnetic Nanoparticles: Superparamagnetic iron oxide nanoparticles coated with dimercaptosuccinic acid offer the dual advantage of high adsorption capacity and easy separation from water using a magnetic field. researchgate.net

Layered Double Hydroxides: These materials can be intercalated with chelating agents like dimercaptosuccinic acid to enhance their metal adsorption capabilities. researchgate.net

The design of these adsorbents focuses on maximizing the density of functional groups, ensuring their accessibility to metal ions, and maintaining the structural integrity of the support material for potential regeneration and reuse. researchgate.net

Role of Thiol and Carboxyl Functional Groups in Metal Binding

The exceptional metal-binding affinity of this compound derivatives is directly attributable to the presence of both thiol (-SH) and carboxyl (-COOH) functional groups. researchgate.netmdpi.com

Thiol Groups: The sulfur atoms in the thiol groups are considered "soft" bases according to Pearson's Hard and Soft Acid-Base (HSAB) theory. This makes them particularly effective at binding with "soft" acid heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). mdpi.comresearchgate.net The strong covalent nature of the metal-sulfur bond leads to the formation of highly stable complexes. wikipedia.orgacs.org

Efficacy in Heavy Metal Removal from Aqueous Systems

The practical application of this compound-functionalized adsorbents has demonstrated their high efficacy in removing a range of toxic heavy metals from water. Their performance is characterized by selective adsorption and is influenced by key environmental parameters.

Selective Adsorption of Specific Metal Ions (e.g., Pb²⁺, Cu²⁺, Cd²⁺, Ag⁺, Hg²⁺)

A significant advantage of using this compound derivatives is their ability to selectively adsorb certain heavy metal ions from a solution containing multiple competing ions. mdpi.comresearchgate.net This selectivity is crucial for targeted remediation efforts.

Research has consistently shown the high affinity of these adsorbents for soft heavy metals. For example:

Lead (Pb²⁺), Cadmium (Cd²⁺), and Mercury (Hg²⁺): Dimercaptosuccinic acid-functionalized polystyrene beads have demonstrated high selectivity for these three metals, with theoretical calculations suggesting a particularly high selectivity for Pb²⁺. mdpi.com Superparamagnetic iron oxide nanoparticles functionalized with dimercaptosuccinic acid have also proven to be effective sorbents for these toxic metals. researchgate.net

Copper (Cu²⁺): Layered double hydroxides intercalated with dimercaptosuccinic acid have shown high removal rates for Cu²⁺. researchgate.net

Silver (Ag⁺): Thiol-functionalized nanoparticles have been shown to effectively bind with Ag⁺. researchgate.net

The selective nature of the adsorption process is primarily governed by the principles of the HSAB theory, where the soft sulfur donors of the thiol groups preferentially bind with soft metal acceptors. mdpi.com

Table 1: Adsorption Capacities of DMSA-Functionalized Adsorbents for Various Heavy Metals

Adsorbent MaterialTarget Metal IonMaximum Adsorption Capacity (mg/g)Reference
DMSA-functionalized Fe₃O₄ NanoparticlesHg(II)227 researchgate.net
DMSA-functionalized Fe₃O₄@Dopamine (B1211576)Pb(II)187.62 researchgate.net
DMSA-functionalized Fe₃O₄@DopamineCu(II)63.01 researchgate.net
DMSA-functionalized Fe₃O₄@DopamineCd(II)49.46 researchgate.net
Thiol-modified Nanoporous Silica (SH-SAMMS)Hg(II)385 acs.org

Note: Adsorption capacities can vary based on experimental conditions such as pH, temperature, and initial metal concentration.

Influence of Environmental Parameters on Adsorption Performance (e.g., pH, ionic strength)

The efficiency of heavy metal adsorption by this compound-based materials is significantly influenced by the chemical conditions of the aqueous environment, particularly pH and ionic strength. mdpi.comresearchgate.net

pH: The pH of the solution plays a critical role in the adsorption process. nih.gov At low pH values (acidic conditions), the thiol and carboxyl functional groups are protonated. mdpi.com This protonation reduces the availability of negatively charged binding sites, leading to electrostatic repulsion of the positively charged metal ions and consequently, a lower adsorption capacity. As the pH increases (becomes more neutral or alkaline), these functional groups deprotonate, increasing the negative charge density on the adsorbent surface and enhancing the electrostatic attraction and coordination with metal ions. mdpi.com However, at very high pH values, the precipitation of metal hydroxides can occur, which may interfere with the adsorption process. researchgate.net

Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, can also affect adsorption. metu.edu.tr An increase in ionic strength can lead to a decrease in the adsorption of some metal ions. researchgate.net This is because the higher concentration of other cations in the solution can compete with the target heavy metal ions for the available binding sites on the adsorbent. metu.edu.tr This effect can be more pronounced for some metal ions than others. For instance, studies have shown that ionic strength can strongly affect the removal of cadmium but has less influence on the removal of lead and copper by certain adsorbents. researchgate.net

Development of Advanced Functionalized Materials for Environmental Remediation

The versatility of this compound derivatives allows for their integration into various material platforms, enhancing their efficacy and applicability in removing heavy metals from aqueous environments. These advanced materials leverage the unique properties of their support structures, such as high surface area and magnetic separability, in conjunction with the chelating power of dimercaptosuccinate moieties.

Magnetic Nanoparticles Modified with Dimercaptosuccinate Derivatives

Magnetic iron oxide nanoparticles (IONPs) are a focal point of research for environmental remediation due to their high surface-area-to-volume ratio, ease of surface modification, and convenient separation from treated water using an external magnetic field. researchgate.netnih.gov Functionalizing these nanoparticles with dimercaptosuccinic acid (DMSA) enhances their ability to selectively adsorb heavy metals. rsc.org

The synthesis of DMSA-coated IONPs typically involves a co-precipitation method to form the magnetic core, followed by surface modification with DMSA. researchgate.netrsc.org For instance, magnetic nanoparticles composed of γ-Fe₂O₃ can be synthesized and subsequently coated with DMSA. rsc.org The carboxylic groups of DMSA can also be used for further reactions, such as forming a peptide-like link with amino-silica groups to anchor the magnetic nanoparticles. mdpi.com

Studies have demonstrated the high efficiency of these functionalized nanoparticles in removing various heavy metal ions. For example, Fe₃O₄@DA-DMSA magnetic nanoparticles, functionalized with dopamine and DMSA, have shown significant adsorption capacities for Pb²⁺, Cu²⁺, and Cd²⁺. researchgate.net The interaction between the heavy metals and the functionalized nanoparticles occurs through the oxygen- and sulfur-containing functional groups of the DMSA coating. researchgate.net The reusability of these magnetic adsorbents is a key advantage, with some studies showing effective reuse up to five times with over 90% efficiency. nih.gov

Table 1: Adsorption Capacities of DMSA-Modified Magnetic Nanoparticles for Various Heavy Metals

AdsorbentTarget MetalMaximum Adsorption Capacity (mg/g)Reference
Fe₃O₄@DA-DMSAPb²⁺187.62 researchgate.net
Fe₃O₄@DA-DMSACu²⁺63.01 researchgate.net
Fe₃O₄@DA-DMSACd²⁺49.46 researchgate.net

This table showcases the effectiveness of dopamine and DMSA functionalized magnetic nanoparticles in adsorbing different heavy metal ions.

Layered Double Hydroxides Intercalated with Dimercaptosuccinate

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are another class of materials utilized for environmental remediation. tandfonline.com Their unique layered structure allows for the intercalation of various anions, including chelating agents like meso-2,3-dimercaptosuccinic acid (DMSA), between the layers. researchgate.netconicet.gov.ar This intercalation enhances the sorption capacity of LDHs for cationic heavy metals. conicet.gov.ar

The process involves synthesizing the LDH, often a Zn/Al or Mg/Al composition, and then exchanging the interlayer anions with DMSA. researchgate.netresearchgate.net The resulting DMSA-intercalated LDH can then remove heavy metals from aqueous solutions through multiple mechanisms, including chelation by the DMSA, precipitation of metal hydroxides due to the buffering capacity of the LDH, and isomorphic substitution within the brucite-like layers. researchgate.netconicet.gov.ar

Research has shown that Zn/Al LDH intercalated with DMSA can effectively adsorb Pb²⁺ and Cd²⁺ from wastewater. researchgate.net The presence of the chelating agent in the interlayer space significantly contributes to the removal of these toxic metals. researchgate.netscispace.com The adsorption isotherms often indicate specific interactions and high affinity between the adsorbent and the metal ions. researchgate.net

Table 2: Equilibrium Adsorption Amounts for DMSA-Intercalated Layered Double Hydroxides

AdsorbentTarget MetalEquilibrium Adsorption Amount (mg/g)Reference
LDH-DMSAPb²⁺2.00 researchgate.net
LDH-DMSACd²⁺1.00 researchgate.net

This table presents the equilibrium adsorption amounts of lead and cadmium ions by DMSA-intercalated layered double hydroxides as reported in the literature.

Polyhedral Oligomeric Silsesquioxane (POSS)-Based Hybrid Polymers for Adsorption

Polyhedral oligomeric silsesquioxanes (POSS) are nanostructured materials with a cage-like silica core and organic functional groups at the corners. mdpi.com These hybrid organic-inorganic materials serve as building blocks for creating polymers with precisely designed architectures and functionalities. bohrium.com The incorporation of POSS into polymer matrices can enhance thermal stability and mechanical properties. mdpi.comresearchgate.net

For environmental applications, POSS-based hybrid polymers can be functionalized with chelating agents like dimercaptosuccinic acid (DMSA) to create adsorbents for heavy metals. dntb.gov.ua For example, a DMSA-incorporated silsesquioxane-based hybrid polymer has been developed for the selective adsorption of Pb(II) from wastewater. dntb.gov.ua Another study synthesized a POSS hybrid polymer functionalized with thioether/hydroxyl groups for the selective adsorption of Ag(I). researchgate.net

The synthesis of these materials often involves techniques like photo-initiated thiol-ene polymerization. researchgate.net The resulting polymers possess a high density of functional groups for metal binding, leading to high adsorption capacities. The thermodynamic properties of the adsorption process can indicate a spontaneous and endothermic reaction. dntb.gov.ua

Table 3: Maximum Monolayer Adsorption Capacity (Qm) of a POSS-Based Hybrid Polymer for Pb(II) at Different Temperatures

Temperature (K)Qm (mg g⁻¹)Reference
303117.45 dntb.gov.ua
313126.23 dntb.gov.ua
323145.12 dntb.gov.ua

This table illustrates the temperature-dependent maximum monolayer adsorption capacity of a DMSA-incorporated silsesquioxane-based hybrid polymer for lead ions.

Functionalized Mesoporous Silicas for Catalytic Environmental Processes

Mesoporous silica materials, such as MCM-41 and SBA-15, are widely used as catalysts and catalyst supports due to their high surface areas, large pore volumes, and well-defined pore structures. researchgate.netresearchgate.net Their surfaces can be readily functionalized with various organic groups, including those from dimercaptosuccinic acid, to create materials for environmental applications. mdpi.comuq.edu.au

Thiol-functionalized mesoporous silica has been investigated for trapping heavy metals like mercury. researchgate.net The silanol (B1196071) groups on the silica surface provide convenient anchoring points for functional groups. mdpi.com For instance, magnetic functionalized MCM-41 with carboxylic groups from DMSA has been synthesized. These carboxylic groups can then react with amino silica groups to anchor magnetic nanoparticles, creating a multifunctional material with a strong superparamagnetic response. mdpi.com

These functionalized silicas can act as efficient adsorbents for heavy metals, with the potential for use in preventing and treating heavy metal poisoning through the digestive system by selectively capturing the metals. researchgate.net The development of these materials contributes to green chemistry by minimizing waste and providing recyclable catalytic systems. mdpi.com The accessibility of the active sites within the porous structure is a key factor in their catalytic and adsorptive efficacy. uq.edu.au

Theoretical and Computational Studies of Diethyl Dimercaptosuccinate and Its Interactions

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like diethyl dimercaptosuccinate, which has multiple rotatable bonds, this process is crucial for identifying the preferred conformation.

Studies on the parent DMSA molecule using DFT calculations with the B3LYP functional and a 6-31G(d,p) basis set have been performed to identify its most stable conformations. nih.gov The analysis of different stereoisomers revealed that the meso-DMSA form with a 2R, 3S configuration is the most stable structure. nih.govresearchgate.net This stability is determined by the total energy of the optimized geometry, where a lower energy indicates a more favorable conformation. Similar conformational analyses would be essential for this compound to understand how the ethyl ester groups influence the orientation of the thiol (-SH) and carboxyl groups, which are critical for its chemical reactivity and ability to coordinate with other species.

Electronic Structure and Frontier Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). chemijournal.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemijournal.commdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. mdpi.com

In studies of DMSA and its complexes, DFT calculations have been used to determine these electronic properties. researchgate.net Analysis of the HOMO-LUMO gap helps predict the stability of DMSA and its complexes with metal ions. researchgate.net For this compound, the HOMO is expected to be localized on the sulfur atoms of the thiol groups, indicating these are the primary sites for electron donation. The LUMO would likely be distributed across the carbon-sulfur bonds and carbonyl groups. Calculating the precise energies and gap would provide quantitative insight into its reactivity.

Table 1: Key Quantum Chemical Reactivity Descriptors

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the ionization potential and electron-donating ability. chemijournal.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the electron affinity and electron-accepting ability. chemijournal.com
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A large gap implies high stability. nih.govmdpi.com
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape from a system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Represents resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the ability of a species to accept electrons. |

Charge Distribution and Fukui Function Analysis

Understanding how charge is distributed within a molecule is essential for predicting its interaction with other polar molecules and ions. Mulliken population analysis is a method used to calculate partial atomic charges from computational simulations, providing a picture of the electrostatic landscape of the molecule. bhu.ac.in

For DMSA, charge analysis has shown that in its metal complexes, an effective charge transfer occurs from the oxygen and sulfur atoms of the DMSA ligand to the central metal ion. researchgate.net This confirms that the thiol and carboxyl groups are the primary sites of interaction.

The Fukui function goes a step further by identifying which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. researchgate.net This analysis allows for the precise identification of reactive sites, which is crucial for understanding mechanisms of complexation and adsorption. researchgate.net For this compound, the Fukui function would likely confirm that the sulfur atoms are the most reactive sites for electrophilic attack (interaction with positive ions), while regions around the carbonyl oxygens would be susceptible to nucleophilic attack.

Analysis of Non-Covalent Interactions and Electron Localization Function

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining the supramolecular structure and binding mechanisms of molecules. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are computational tools used to visualize and quantify these weak interactions. mdpi.com

In the context of DMSA complexation with metal ions like Cd²⁺ and Hg²⁺, computational analyses have revealed that non-covalent, primarily electrostatic, interactions play a significant role in the formation and stability of the complexes. researchgate.net In contrast, the interaction with Pb²⁺ was found to be driven more by covalent interactions. researchgate.net The Electron Localization Function (ELF) is another tool that helps visualize electron-rich regions, such as lone pairs and bonding regions, confirming the nature of chemical bonds and non-bonding electron domains. researchgate.net A similar analysis for this compound would elucidate the role of its ethyl groups in intermolecular interactions and how they might influence the molecule's packing in a solid state or its orientation during adsorption.

Computational Modeling of Complexation and Adsorption Mechanisms

Computational modeling is instrumental in predicting how a ligand like this compound will bind to metal ions or adsorb onto surfaces. These models can predict the most stable structures of the resulting complexes and quantify the strength of the interaction.

Prediction of Stable Complex Structures and Binding Energies

DFT calculations are widely used to predict the geometry of metal-ligand complexes and their binding energies. The binding energy is the energy released when a ligand binds to a central atom or surface, with a more negative value indicating a stronger and more stable interaction. researchgate.net

Extensive computational studies on DMSA have been conducted to evaluate its chelation with various metal ions. For example, DFT calculations were used to predict the stable structures of DMSA complexes with Ni(II), Fe(II), and Zn(II). nih.gov The binding energies of these complexes were calculated to determine their relative stabilities. In one study, a DMSA-Ni(II) complex was found to be the most stable, with a calculated binding energy of -1553.46 kcal/mol, indicating a very strong interaction. nih.gov Similar studies have calculated the binding energies of DMSA with toxic heavy metals like Cd²⁺, Hg²⁺, and Pb²⁺ to understand its efficacy as a chelating agent. researchgate.net

These computational methods can be directly applied to this compound to predict its binding affinity for various metals. Such calculations would involve optimizing the geometry of the metal-ligand complex and calculating the energy difference between the complex and its individual components (the metal ion and the this compound molecule). arxiv.org This predictive power is invaluable for designing and screening molecules for specific applications in chelation therapy or material science.

Table 2: Computationally Predicted Binding Energies of DMSA with Metal Ions

Metal Ion DMSA-Metal Complex Predicted Binding Energy (kcal/mol)
Ni(II) DMSA-Ni(II) -1553.46 nih.gov
Ni(II) DMSA-Ni(II) (charge +2) -419.02 nih.gov

Note: The binding energies can vary significantly based on the charge state of the complex and the specific coordination mode being modeled. nih.gov

Mechanistic Insights from Quantum Chemical Analysis of Specific Interactions (e.g., Pb-S bonding)

Quantum chemical studies provide fundamental insights into the nature of the interaction between this compound and heavy metals like lead (Pb). While specific computational studies exclusively on this compound are limited, a wealth of theoretical research on analogous dithiol chelators and lead-thiolate interactions allows for a detailed understanding of the Pb-S bond and the chelation mechanism. Techniques such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are instrumental in elucidating these interactions at an electronic level.

The primary interaction driving the chelation of lead by this compound is the formation of strong coordinate bonds between the soft Lewis acid Pb(II) and the soft Lewis base of the sulfur atoms in the thiol groups. DFT calculations on similar lead-dithiol complexes reveal a significant degree of covalent character in the Pb-S bonds. This is a departure from purely electrostatic interactions and is crucial for the stability of the resulting chelate ring.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM is a powerful method for characterizing chemical bonds based on the topology of the electron density. In the context of the Pb-S bond in lead-dithiolate complexes, QTAIM analysis at the bond critical point (BCP) between the lead and sulfur atoms provides key descriptors of the interaction.

A key finding from theoretical work on Pb-S interactions is that they often exhibit characteristics of both covalent and closed-shell interactions. The electron density (ρ) at the BCP is significant, indicating a substantial sharing of electrons. However, the Laplacian of the electron density (∇²ρ) is often positive, which is typically characteristic of ionic bonds or weaker interactions. This duality suggests a polar covalent nature for the Pb-S bond.

QTAIM ParameterTypical Value for Pb-S BondInterpretation
Electron Density (ρ) at BCP (a.u.)0.04 - 0.08Indicates significant electron sharing and bond formation.
Laplacian of Electron Density (∇²ρ) at BCP (a.u.)> 0Suggests a depletion of electron density at the BCP, characteristic of polar or ionic interactions.
Total Energy Density (H) at BCP (a.u.)< 0A negative value indicates a stabilizing interaction with significant covalent character.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides further insights into the donor-acceptor interactions that constitute the Pb-S bond. This method localizes the molecular orbitals into orbitals that align with the classic Lewis structure representation of bonding. The interaction between the lone pair orbitals of the sulfur atoms (the Lewis base) and the vacant orbitals of the lead atom (the Lewis acid) can be quantified using second-order perturbation theory.

In the case of this compound and lead, the primary interaction involves the donation of electron density from the sulfur lone pair (nS) orbitals to the empty 6p and hybrid sp orbitals of Pb(II). The stabilization energy (E(2)) associated with these nS → 6p(Pb) and nS → sp(Pb) interactions is a direct measure of the strength of the coordination bond.

Donor NBOAcceptor NBOInteraction Energy E(2) (kcal/mol)Significance
n(S)LP(Pb) - primarily 6p20 - 40Major contribution to the Pb-S covalent bond.
n(S)LP(Pb) - primarily sp hybrid15 - 30Significant contribution to the stability of the chelate.

These NBO calculations reveal a substantial charge transfer from the sulfur atoms to the lead atom, further confirming the covalent nature of the Pb-S bond. This charge transfer is a key aspect of the mechanism by which this compound neutralizes the positive charge of the lead ion and facilitates its excretion.

Advanced Materials Science Applications of Diethyl Dimercaptosuccinate Derivatives

Integration into Polymer Systems and Hybrid Materials

The unique chemical structure of dimercaptosuccinate derivatives, featuring multiple functional groups, makes them ideal candidates for creating complex and functional polymer architectures and hybrid organic-inorganic materials.

Functionalization of Polymer Matrices with Diethyl Dimercaptosuccinate Moieties

Dimercaptosuccinate moieties, primarily from meso-2,3-dimercaptosuccinic acid (DMSA), are being incorporated into polymer structures to create advanced functional materials such as hydrogels. acs.orgresearchgate.net DMSA can be used to synthesize highly water-soluble and degradable macromeric cross-linkers through a thiol-Michael addition reaction with molecules like poly(ethylene glycol) diacrylate (PEGDA) or N,N′-methylene bis(acrylamide) (MBA). acs.org These macromers are then copolymerized with monomers such as 2-hydroxyethyl methacrylate (B99206) (HEMA) via radical photopolymerization to form hydrogels. acs.org

The resulting hydrogels exhibit pH-sensitive swelling behavior. acs.orgresearchgate.net At neutral pH (e.g., 7.4), the carboxylate groups on the DMSA moiety cause electrostatic repulsion, leading to a higher degree of swelling. researchgate.net Conversely, at acidic pH (e.g., 2), strong hydrogen bonding between the carboxylic acid groups increases the cross-linking density, causing the hydrogel network to shrink. researchgate.net This pH-responsive behavior is crucial for applications like controlled drug delivery, where the release of a therapeutic agent can be triggered by the specific pH of the target environment. researchgate.net The degradability of these hydrogels can also be tuned by adjusting the concentration of the DMSA-based cross-linker. acs.org

Hybrid Material Synthesis for Specific Chemical Applications

Dimercaptosuccinate derivatives are instrumental in the synthesis of novel organic-inorganic hybrid materials designed for specific chemical applications, most notably the selective adsorption of heavy metal ions from wastewater. researchgate.netresearchgate.net Researchers have successfully prepared a novel hybrid polymer by reacting DMSA with vinyl-functionalized polyhedral oligomeric silsesquioxane (vinyl-POSS) through photopolymerization. researchgate.netresearchgate.net This process creates a robust polymer network with abundant thioether and carboxyl functional groups that are highly effective at binding with heavy metals. researchgate.net

These hybrid materials demonstrate exceptional efficiency in environmental remediation. For instance, a DMSA-incorporated silsesquioxane-based hybrid polymer (DVP) showed a high adsorption capacity for lead (Pb(II)) ions, reaching up to 349.5 mg per gram of material at a pH of 4. researchgate.net Similarly, another hybrid polymer synthesized from DMSA and 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione exhibited a remarkable capacity for adsorbing silver (Ag(I)) ions, achieving 5.2 mmol per gram. researchgate.net The performance of these materials is often superior to many conventional adsorbents, which is attributed to the high density of functional groups and the porous structure of the hybrid matrix. researchgate.netresearchgate.net

Performance of DMSA-Based Hybrid Polymer Adsorbents

Hybrid Polymer SystemTarget IonMaximum Adsorption CapacityOptimal pHKey Findings
DMSA and vinyl-POSS (DVP)Pb(II)349.5 mg/g4Adsorption kinetics followed the Elovich model, suggesting chemisorption. researchgate.net
DMSA and 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TCP)Ag(I)5.2 mmol/g4Adsorption isotherm fit the Langmuir model, indicating monolayer adsorption. researchgate.net
DMSA-functionalized Fe3O4@Dopamine (B1211576)Pb(II)187.62 mg/g-Demonstrates the utility of DMSA in functionalizing magnetic nanoparticles for easy separation. researchgate.net

Role in Nanomaterial Synthesis and Stabilization

The thiol and carboxyl groups of dimercaptosuccinate derivatives enable them to act as powerful ligands for stabilizing nanoparticles and directing their morphology, which is critical for their application in various fields.

Ligand-Directed Nanoparticle Morphology and Stability

Ligands are crucial in nanoparticle synthesis as they control colloidal stability, size, and shape. mdpi.comresearchgate.net DMSA is a particularly effective ligand for nanoparticles synthesized in organic solvents that need to be transferred to an aqueous phase for biomedical or other applications. researchgate.netucl.ac.uk The process, known as ligand exchange, involves replacing the original hydrophobic capping agents (like oleic acid) on the nanoparticle surface with DMSA. researchgate.nettandfonline.com

The two thiol groups in DMSA can form strong bonds with the surface of metal or metal oxide nanoparticles, while the two carboxylic acid groups provide hydrophilicity and prevent aggregation through electrostatic repulsion. tandfonline.comcsic.es This dual functionality makes DMSA an excellent stabilizing agent. tandfonline.comnih.gov For example, after coating iron oxide nanoparticles with DMSA, an alkalinization step can deprotonate the carboxylic groups, increasing electrostatic repulsion and further enhancing the stability and dispersion of the nanoparticles in aqueous media at physiological pH. tandfonline.com This process can significantly reduce the hydrodynamic size of nanoparticle clusters, which is vital for in vivo applications. tandfonline.com

Surface Modification of Inorganic Nanoparticles (e.g., Iron Oxide, Zinc Oxide)

Iron Oxide Nanoparticles (IONPs): The surface modification of IONPs with DMSA is extensively researched due to their potential in biomedical applications like magnetic resonance imaging (MRI) and drug delivery. nih.govmdpi.com DMSA coating renders the IONPs water-soluble, stable in physiological conditions, and biocompatible. tandfonline.comresearchgate.net The DMSA-coated IONPs typically have a magnetite (Fe3O4) core, which provides the magnetic properties. csic.es The DMSA shell not only stabilizes the particles but also provides free carboxyl groups on the surface that can be used for further bioconjugation, such as attaching antibodies for targeted therapies. researchgate.netnih.gov Studies have shown that DMSA-coated IONPs maintain their superparamagnetic behavior and can have a hydrodynamic size suitable for avoiding rapid clearance from the body. tandfonline.comcsic.es

Properties of DMSA-Coated Iron Oxide Nanoparticles (IONPs)

Core MaterialCore SizeHydrodynamic Size (DMSA-coated)Zeta PotentialKey Feature
Magnetite (Fe3O4)9.2 nm (± 13%)~65 nmNegative over a wide pH rangeStable in culture medium, showing little toxicity to cells. csic.es
Cubic Iron Oxide24.5 nm (± 1.9 nm)<100 nm-High specific absorption rate value, suitable for hyperthermia applications. tandfonline.com
Iron core-iron oxide shell11.6 nm (± 0.9 nm)107.6 nm-22.7 mV (± 6.26 mV)Biocompatible and can be functionalized with antibodies for targeted imaging. nih.gov

Zinc Oxide Nanoparticles (ZnO): ZnO nanoparticles are widely used in applications such as photocatalysts and sunscreens. nih.govnih.gov However, their potential toxicity is a concern, making surface modification a critical step for their use in many products. nih.gov While silica (B1680970) is a common coating material used to reduce ZnO toxicity nih.gov, functionalization with various organic ligands is also explored to enhance stability and compatibility with different matrices. researchgate.netmdpi.com The use of ligands can control the morphology and surface defects of ZnO nanoparticles. researchgate.net Although specific studies detailing the use of this compound or DMSA for ZnO are less common than for IONPs, the principles of surface functionalization apply. Ligands with thiol or carboxyl groups are effective for binding to the ZnO surface. For instance, modifying ZnO nanoparticle surfaces with sulfonate-containing molecules has been shown to tune their electronic properties for applications in quantum dot light-emitting diodes (QLEDs). rsc.org This suggests that the carboxyl groups of DMSA could similarly be used to modify the surface chemistry and properties of ZnO nanoparticles for specific applications.

Development of this compound-Based Non-Biological Sensors

The strong chelating ability of the dimercaptosuccinate moiety, particularly its high affinity for soft heavy metals, forms the basis for its potential use in developing non-biological chemical sensors. nih.gov The thiol groups are effective binding sites for metals like lead, mercury, silver, and cadmium. science.gov This principle has been leveraged to create adsorbent materials for water purification, which share operational principles with certain types of chemical sensors. researchgate.netresearchgate.net

For example, the DMSA-functionalized hybrid polymers discussed previously for metal adsorption can be adapted for sensing applications. researchgate.netresearchgate.net The selective binding of a target metal ion to the DMSA groups within the polymer matrix could be designed to produce a measurable signal, such as a colorimetric or electrochemical change. An electrochemical sensor, for instance, could be fabricated by modifying an electrode with a DMSA-based polymer; the binding of metal ions would alter the electrochemical properties of the electrode, allowing for sensitive detection. chemcu.org

While dedicated sensors based on this compound are still an emerging area, the foundational research on related systems is promising. Non-enzymatic sensors often rely on the specific interaction between a functional material and an analyte. researchgate.net The development of materials with a high density of DMSA functional groups offers a clear pathway toward creating selective and sensitive sensors for monitoring heavy metals in environmental or industrial settings.

Chemical Sensor Design and Fabrication Principles

The fundamental principle behind the use of this compound derivatives, specifically DMSA, in chemical sensor design lies in its capacity for molecular recognition. The thiol groups of DMSA form stable complexes with various heavy metal ions. This interaction serves as the basis for detecting these ions. The design and fabrication of these sensors often involve the immobilization of DMSA onto a transducer surface, which can be achieved through several methods.

A prominent fabrication strategy involves the functionalization of nanoparticles. For instance, superparamagnetic iron oxide nanoparticles (IONPs) can be coated with DMSA. nih.gov This is typically achieved through a ligand exchange reaction where the DMSA replaces the original capping ligands on the nanoparticles. nih.gov The resulting DMSA-functionalized nanoparticles become highly effective probes for capturing target metal ions from a sample.

Another key design principle is the use of self-assembled monolayers (SAMs). SAMs are highly organized single layers of molecules that spontaneously form on a substrate surface. ossila.comwikipedia.orgnih.gov Alkanethiols, for example, readily form SAMs on gold surfaces. nih.gov In this context, DMSA can be used to create a functional surface on a gold electrode. This modified electrode then exhibits enhanced sensitivity and selectivity towards specific analytes due to the chelating action of the immobilized DMSA. researchgate.net The modification of electrode surfaces with these functionalized materials enhances the electron transfer process, which is a critical aspect of electrochemical sensing. researchgate.net

The choice of the substrate and the method of immobilization are critical factors that influence the sensor's performance, including its sensitivity, selectivity, and response time. The use of nanomaterials as the substrate offers a high surface-area-to-volume ratio, which significantly increases the number of available binding sites for the target analyte, thereby amplifying the sensor's signal.

Optoelectronic and Electrochemical Sensing Applications

The application of this compound derivatives in sensor technology is most pronounced in the fields of optoelectronic and electrochemical sensing, particularly for the detection of heavy metals and other biologically relevant molecules.

Electrochemical Sensing:

Electrochemical sensors based on DMSA-functionalized materials have demonstrated significant efficacy in detecting toxic heavy metal ions. A notable application is in the development of sensors for lead (Pb²⁺) detection. Electrochemical sensors employing superparamagnetic iron oxide nanoparticles functionalized with DMSA have been developed for the direct and simple monitoring of lead in biological samples like urine. nih.gov The detection mechanism involves the collection of metal-bound nanoparticles from the sample solution at a magnetic electrode, followed by stripping voltammetry to quantify the metal. nih.gov These sensors have shown the ability to detect lead at background levels and provide reproducible results. nih.gov

Similarly, gold electrodes modified with self-assembled layers of DMSA have been utilized for the quantitative determination of neurotransmitters like norepinephrine. researchgate.net These modified electrodes exhibit enhanced electro-oxidation of norepinephrine, allowing for its selective determination even in the presence of interfering substances like ascorbic and uric acids. researchgate.net The DMSA-functionalized surface plays a crucial role in improving the sensor's performance.

Analyte Sensor Platform Detection Limit Linear Range Reference
Lead (Pb²⁺)DMSA-functionalized Fe₃O₄ nanoparticles on a magnetic electrode0.5 ppb0 - 50 ppb nih.gov
Cadmium (Cd²⁺)DMSA-functionalized Fe₃O₄ nanoparticles on a magnetic electrode< 1 ppbNot Specified nih.gov
Copper (Cu²⁺)DMSA-functionalized Fe₃O₄ nanoparticles on a magnetic electrode< 1 ppbNot Specified nih.gov
Silver (Ag⁺)DMSA-functionalized Fe₃O₄ nanoparticles on a magnetic electrode< 1 ppbNot Specified nih.gov
NorepinephrineDMSA self-assembled monolayer on a gold electrodeNot SpecifiedNot Specified researchgate.net

Optoelectronic Sensing:

In the realm of optoelectronics, derivatives like DMSA are explored for their role in creating responsive materials. While direct applications of this compound are less documented, the principles of chelation by its derivatives are relevant. For instance, the interaction of DMSA (succimer) with metal-doped carbon dots is being investigated for the rapid screening of biothiols. researchgate.net This approach falls under the category of colorimetric and fluorometric sensor arrays, which are types of optoelectronic sensors. researchgate.net The binding of the target analyte to the DMSA-functionalized nanomaterial can induce a change in the optical properties of the material, such as its fluorescence or color, which can be measured to quantify the analyte.

Furthermore, the ability of DMSA to functionalize nanoparticles that can be used in various biomedical applications, including as contrast agents in magnetic resonance imaging (MRI), highlights the versatility of this derivative. researchgate.net The surface chemistry of these functionalized nanoparticles is critical to their performance, and the principles learned from these applications can be translated to the design of novel optoelectronic sensors.

Future Research Directions and Emerging Frontiers in Diethyl Dimercaptosuccinate Chemistry

Greener Pathways: The Quest for Sustainable Synthesis

The future of diethyl dimercaptosuccinate synthesis lies in the development of novel, sustainable pathways that minimize environmental impact and enhance efficiency. Current research is geared towards "green chemistry" approaches, which prioritize the use of less hazardous chemicals and reduce waste. diva-portal.orgunimib.it One promising avenue involves exploring alternative solvents to replace traditional, often toxic, options. diva-portal.org For instance, the use of bio-based solvents like ethyl lactate (B86563) is being investigated for their potential in various chemical syntheses. researchgate.net

Another key area of development is the optimization of reaction conditions to reduce energy consumption, such as lowering reaction temperatures. diva-portal.org Researchers are also investigating the use of catalytic amounts of reagents to promote reactions more efficiently. diva-portal.org For example, a method for preparing dimercaptosuccinic acid involves the reaction of ethyl xanthate with 2,3-dibromosuccinic acid in an aqueous acetone (B3395972) solvent, followed by hydrolysis. google.com This approach avoids the use of strong-smelling and unstable thioacetic acid. lookchem.com The overarching goal is to develop a synthetic process that is not only environmentally friendly but also scalable for industrial applications. unimib.it

Table 1: Key Areas in Sustainable Synthesis of this compound

Research FocusDescriptionPotential Impact
Solvent Replacement Investigating and implementing greener, bio-based solvents. diva-portal.orgresearchgate.netReduced toxicity and environmental pollution.
Energy Efficiency Optimizing reaction conditions to lower energy input, such as decreased reaction temperatures. diva-portal.orgLowered production costs and carbon footprint.
Catalysis Utilizing catalytic amounts of reagents to improve reaction efficiency and reduce waste. diva-portal.orgIncreased atom economy and reduced chemical waste.
Alternative Reagents Exploring less hazardous and more stable starting materials. google.comlookchem.comImproved safety and process stability.
Scalability Developing synthetic routes that are economically viable and can be scaled up for industrial production. unimib.itWider availability and application of the compound.

Expanding the Coordination Sphere: New Metal Complexes and Redox Activity

A significant frontier in this compound chemistry is the exploration of new coordination complexes with a diverse range of metal ions. libretexts.org The thiol groups in this compound make it an excellent chelating agent for various metals. mdpi.comtandfonline.com Future research will focus on synthesizing and characterizing complexes with metals not yet extensively studied, moving beyond common ions like lead and mercury. mdpi.comontosight.ai

A particularly exciting area is the investigation of the redox-active properties of these new complexes. mdpi.com Redox-active ligands can participate in electron transfer processes, which is crucial for many catalytic and biological functions. mdpi.comnih.gov By designing complexes where the metal-ligand interactions facilitate redox activity, researchers aim to develop novel catalysts and materials with unique electronic properties. researchgate.net The study of these properties will involve a combination of synthetic chemistry, electrochemistry, and spectroscopy to understand the electronic structure and reactivity of these new compounds. reading.ac.uk

Illuminating Structures: Advanced Characterization Techniques

A deeper understanding of the structure-property relationships of this compound and its metal complexes is crucial for advancing the field. Future research will increasingly rely on advanced characterization techniques for complex structural elucidation. While techniques like NMR and infrared spectrometry have been valuable, more in-depth knowledge requires methods like X-ray crystallography to determine the precise three-dimensional arrangement of atoms in these molecules. annualreviews.org

For more complex systems, especially those involving nanoparticles or dynamic processes, advanced scattering techniques such as small-angle X-ray scattering (SAXS) will be instrumental. researchgate.net These techniques can provide detailed information about the shape, size, and organization of nanoparticles in solution, which is critical for applications in materials science and nanomedicine. researchgate.net The combination of various spectroscopic and crystallographic methods will provide a comprehensive picture of the coordination environment and bonding in these complexes.

From Lab to Field: Expanding Environmental Applications and Scalability

This compound and its parent compound, dimercaptosuccinic acid (DMSA), have shown considerable promise in environmental remediation, particularly for the removal of heavy metals from contaminated water and soil. lookchem.comscribd.com Future research will focus on expanding these applications and addressing the critical issue of scalability.

A key area of investigation is the development of more efficient and robust remediation systems. This includes the functionalization of materials like nanoparticles and micromotors with this compound to create highly effective "microcleaners" for water purification. researchgate.netub.edu These self-propelled systems can actively seek out and bind to heavy metal contaminants, significantly enhancing the speed and efficiency of the remediation process. researchgate.net

Furthermore, researchers are exploring the use of this compound in combination with other materials, such as layered double hydroxides, to create hybrid adsorbents with enhanced uptake capacity for various metal cations. researchgate.net A major challenge will be to transition these promising laboratory-scale technologies to large-scale, cost-effective solutions for real-world environmental problems. This will require not only scientific innovation but also careful consideration of economic feasibility and practical implementation.

The Digital Frontier: Deepening Theoretical Understanding with Advanced Computational Models

Advanced computational models and simulations are becoming indispensable tools for deepening our theoretical understanding of this compound chemistry. nih.gov Techniques like Density Functional Theory (DFT) are being used to study the electronic structure, stability, and reactivity of this compound and its metal complexes. researchgate.net These computational studies can provide insights that are difficult to obtain through experiments alone.

Future research will leverage these models to predict the properties of new, yet-to-be-synthesized complexes, guiding experimental efforts towards the most promising candidates. nih.gov For instance, computational models can be used to screen libraries of potential metal-ligand combinations to identify those with desirable redox potentials or binding affinities. osti.gov Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of these molecules in different environments, such as their interaction with biological membranes or their diffusion in solution. acs.org The synergy between advanced computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for this compound.

Q & A

Basic Research Questions

Q. What are the critical steps for characterizing the purity and stability of diethyl dimercaptosuccinate in laboratory settings?

  • Methodological Answer : Purity assessment requires HPLC analysis (≥95% purity threshold) coupled with NMR spectroscopy to confirm structural integrity. Stability studies should involve accelerated degradation under varying pH (2–12), temperature (4°C–40°C), and light exposure, with periodic sampling for UV-Vis spectroscopy to detect oxidation byproducts like disulfides . For novel batches, elemental analysis (C, H, S) is essential to validate stoichiometry .

Q. How can researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer : Follow a stepwise esterification of dimercaptosuccinic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction, purify via liquid-liquid extraction (diethyl ether/water) and confirm product identity through FTIR (S-H stretch at ~2550 cm⁻¹) and mass spectrometry (m/z 210.3 [M+H]⁺) .

Q. What solvent systems are optimal for this compound in biological assays?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) for initial solubilization due to the compound’s low water solubility. For in vitro studies, prepare stock solutions in DMSO (≤1% final concentration) to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) to detect aggregates. Avoid alcohols, which may esterify residual thiol groups .

Advanced Research Questions

Q. How do conflicting data on this compound’s metal-chelating efficacy arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from varied experimental conditions (e.g., pH, competing ligands). To reconcile results:

  • Standardize chelation assays using ICP-MS for metal quantification.
  • Compare binding constants (log K) across studies using Isothermal Titration Calorimetry (ITC) .
  • Account for redox-active metals (e.g., Fe³⁺) that may oxidize thiol groups, altering chelation capacity. Cross-reference in vivo data (e.g., liver/kidney metal retention ) with in vitro results .

Q. What experimental strategies mitigate thiol oxidation during in vivo studies with this compound?

  • Methodological Answer :

  • Administer the compound in antioxidant-stabilized formulations (e.g., with ascorbic acid or N-acetylcysteine).
  • Use LC-MS/MS to quantify intact this compound and its oxidized metabolites (e.g., disulfides) in plasma/tissue homogenates.
  • Employ radiolabeled analogs (e.g., ³⁵S) to track biodistribution while minimizing oxidation artifacts .

Q. How can researchers optimize cell-based assays to study this compound’s redox-modulatory effects?

  • Methodological Answer :

  • Use FRET-based probes (e.g., roGFP) for real-time monitoring of intracellular thiol redox states.
  • Pair with siRNA knockdown of glutathione reductase to isolate this compound’s direct effects.
  • Validate specificity via competition assays with thiol-blocking agents (e.g., N-ethylmaleimide) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., organ-specific toxicity).
  • Include time-to-event analysis (Kaplan-Meier curves) for longitudinal survival studies .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., IC₅₀ values ± SEM) and statistical parameters (p-values, n-values) .
  • Figures : Use color-coded schemes for redox states (e.g., blue = reduced, red = oxidized) and avoid overcrowding chemical structures .
  • Supporting Information : Provide NMR spectra, synthetic protocols, and toxicity datasets in appendices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.